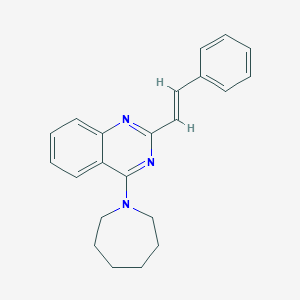
N-(4-bromo-2-methylphenyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-propylpentanamide, also known as Brorphine, is a research chemical that belongs to the family of opioids. It is a synthetic compound that has gained popularity among researchers due to its unique properties. Brorphine has been found to possess potent analgesic effects, making it a potential candidate for pain management. In
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2-propylpentanamide exerts its effects by binding to the mu-opioid receptor in the brain and spinal cord. This receptor is involved in the modulation of pain, reward, and mood. By binding to this receptor, N-(4-bromo-2-methylphenyl)-2-propylpentanamide produces analgesia, euphoria, and sedation. It also activates the dopamine reward pathway, leading to feelings of pleasure and reinforcement.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-propylpentanamide has been found to produce a range of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase respiratory rate, and cause pupillary constriction. N-(4-bromo-2-methylphenyl)-2-propylpentanamide also affects the gastrointestinal tract, causing constipation and nausea. Additionally, it has been found to have immunomodulatory effects, reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-methylphenyl)-2-propylpentanamide has several advantages for lab experiments. It is highly potent and has a long duration of action, making it useful for studying opioid receptors and pain pathways. Additionally, it has a high affinity for the mu-opioid receptor, making it a useful tool for investigating the role of this receptor in various physiological processes. However, N-(4-bromo-2-methylphenyl)-2-propylpentanamide also has several limitations. It is highly addictive and can produce tolerance and dependence with chronic use. Additionally, it has a narrow therapeutic window, making it difficult to use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-propylpentanamide. One area of interest is its potential use in opioid addiction treatment. N-(4-bromo-2-methylphenyl)-2-propylpentanamide has been shown to reduce withdrawal symptoms and cravings in animal models, making it a promising candidate for further investigation. Additionally, N-(4-bromo-2-methylphenyl)-2-propylpentanamide's immunomodulatory effects make it a potential treatment for inflammatory conditions. Another area of interest is the development of safer and more effective opioid analgesics. N-(4-bromo-2-methylphenyl)-2-propylpentanamide's unique properties may provide insights into the development of novel opioid drugs with fewer side effects and lower abuse potential.
Conclusion
In conclusion, N-(4-bromo-2-methylphenyl)-2-propylpentanamide is a synthetic opioid that has gained popularity among researchers due to its potent analgesic effects. It is synthesized through a multistep process and has been extensively studied for its scientific research application. N-(4-bromo-2-methylphenyl)-2-propylpentanamide exerts its effects by binding to the mu-opioid receptor and produces a range of biochemical and physiological effects. While N-(4-bromo-2-methylphenyl)-2-propylpentanamide has several advantages for lab experiments, it also has limitations and potential risks. Future research on N-(4-bromo-2-methylphenyl)-2-propylpentanamide may lead to the development of new treatments for pain, addiction, and inflammation.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-2-propylpentanamide is synthesized through a multistep process that involves the reaction of 4-bromo-2-methylbenzoic acid with propylamine to form N-(4-bromo-2-methylphenyl)propylamine. This intermediate is then subjected to reductive amination with 2-bromo-1-phenylpentan-1-one to yield N-(4-bromo-2-methylphenyl)-2-propylpentanamide. The final product is purified through recrystallization and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-propylpentanamide has been extensively studied for its analgesic properties. It has been found to be highly effective in reducing pain in animal models of acute and chronic pain. N-(4-bromo-2-methylphenyl)-2-propylpentanamide has also been investigated for its potential use in opioid addiction treatment. It has been shown to reduce withdrawal symptoms and cravings in opioid-dependent animals. Additionally, N-(4-bromo-2-methylphenyl)-2-propylpentanamide has been found to have antidepressant effects, making it a potential candidate for the treatment of depression.
Eigenschaften
Molekularformel |
C15H22BrNO |
|---|---|
Molekulargewicht |
312.24 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H22BrNO/c1-4-6-12(7-5-2)15(18)17-14-9-8-13(16)10-11(14)3/h8-10,12H,4-7H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
BQOOAFJEEBBOOS-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)Br)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=C(C=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-{[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B290252.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methoxyphenoxy)acetyl]amino}methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B290259.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)




![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)
